molecular formula C12H12ClN3O2 B2807976 2-(2-chlorophenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 1206996-72-6

2-(2-chlorophenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No. B2807976
CAS RN: 1206996-72-6
M. Wt: 265.7
InChI Key: MZBFXMMMAYFUNG-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties and has been extensively studied in recent years.

Scientific Research Applications

Aldose Reductase Inhibition

2-(2-chlorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide: acts as an aldose reductase inhibitor . Aldose reductase is an enzyme involved in the polyol pathway, which plays a role in diabetic complications. By inhibiting this enzyme, the compound may help prevent or mitigate diabetic neuropathy, retinopathy, and nephropathy .

Potential Anticancer Activity

Research suggests that this compound exhibits anticancer potential . Its unique chemical structure and interactions with cellular pathways make it an interesting candidate for further investigation. Studies have explored its effects on cancer cell growth, apoptosis, and metastasis inhibition .

Anti-Inflammatory Properties

Inflammation is a key factor in various diseases. 2-(2-chlorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide may possess anti-inflammatory properties . Researchers have studied its impact on inflammatory pathways, cytokine production, and tissue damage reduction .

Neuroprotective Effects

The compound’s structure suggests it could have neuroprotective effects . It may modulate neurotransmitter release, enhance neuronal survival, and protect against oxidative stress. Investigations into its potential use in neurodegenerative diseases are ongoing .

Antimicrobial Activity

Preliminary studies indicate that 2-(2-chlorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide exhibits antimicrobial activity . It may inhibit bacterial and fungal growth, making it relevant for developing new antimicrobial agents .

Drug Delivery Systems

Due to its unique chemical features, this compound could be used in drug delivery systems . Researchers explore its ability to encapsulate and release drugs efficiently, enhancing therapeutic outcomes while minimizing side effects .

properties

IUPAC Name

2-(2-chlorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-8-15-12(18-16-8)7-14-11(17)6-9-4-2-3-5-10(9)13/h2-5H,6-7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBFXMMMAYFUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

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